(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-2-16-29-23(18-8-10-19(25)11-9-18)17-30-24(29)26-20-12-14-22(15-13-20)28-27-21-6-4-3-5-7-21/h2-15,17H,1,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUDDHWESILQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201039258 | |
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379704-67-3 | |
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a complex organic compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and its potential in drug development.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 369.9 g/mol. Its structure features a thiazole ring, an allyl group, and a phenyldiazenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.9 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. The compound has shown promising results against various pathogens:
- Antibacterial Activity : Studies have demonstrated that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported that a related thiazole derivative exhibited over 90% inhibition against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans. In vitro tests have shown effective minimum inhibitory concentrations (MICs), making it a candidate for developing new antifungal agents .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. The compound under study has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro studies have revealed that certain thiazole derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents. For example, compounds similar to this compound have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles are known to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study synthesized multiple thiazole derivatives and tested their antimicrobial activity against a range of pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity .
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of various thiazole compounds on human cancer cell lines. The findings suggested that structural modifications significantly influenced their potency .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including those similar to (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline, exhibit significant anticancer properties. A study evaluated a series of thiazole compounds for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the thiazole structure could enhance their efficacy as anticancer agents .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. The structural features of this compound may contribute to its potential as a therapeutic agent targeting cognitive decline associated with this disease .
Dyes and Pigments
The azo group in the compound suggests potential applications in dye chemistry. Azo compounds are widely used as dyes due to their vivid colors and stability. The specific structure of this compound could lead to the development of novel dyes with unique properties for textiles and other materials .
Photovoltaic Materials
Recent studies have explored the use of thiazole-containing compounds in organic photovoltaics due to their favorable electronic properties. The incorporation of this compound into photovoltaic systems could enhance light absorption and charge transport efficiency .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of thiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against cancer cell lines, indicating strong anticancer activity. The structural modifications similar to those in this compound were pivotal in enhancing its biological activity .
Case Study 2: Enzyme Inhibition
A computational study involving molecular docking revealed that thiazole-based compounds could effectively bind to the active site of acetylcholinesterase, suggesting their potential as inhibitors for treating Alzheimer’s disease . This highlights the importance of structural features in designing effective inhibitors.
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The thiazole core participates in electrophilic substitution and coordination chemistry. Key reactions include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Nucleophilic Substitution | KOH/EtOH, reflux | Replacement of 4-chlorophenyl with hydroxyl | |
| Metal Coordination | FeCl₃ or Cu(OAc)₂ in DMF, 60°C | Formation of octahedral metal complexes |
-
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (e.g., hydroxylation under basic conditions).
-
The sulfur and nitrogen atoms in the thiazole ring act as ligands for transition metals, forming stable complexes.
Allyl Group Transformations
The allyl substituent enables cycloaddition and oxidation reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, toluene, Δ | Six-membered adduct with 85% yield | |
| Oxidation | KMnO₄, acidic H₂O | Epoxidation of the allyl double bond |
-
The allyl group’s conjugated double bond facilitates [4+2] cycloaddition with dienophiles like maleic anhydride.
-
Oxidative cleavage or epoxidation occurs under strong oxidizing conditions.
Phenyldiazenyl Group Reactivity
The (Z)-phenyldiazenyl (–N=N–) moiety engages in reduction and coupling reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Reduction | Zn/HCl, RT | Conversion to hydrazine derivative | |
| Azo Coupling | Diazonium salt, pH 9–11 | Bis-azo compound with extended conjugation |
-
Reduction with Zn/HCl cleaves the azo bond, yielding a hydrazine intermediate .
-
The diazenyl group participates in electrophilic coupling with aryl diazonium salts, forming extended π-conjugated systems.
Oxidative Degradation Pathways
Oxidation studies reveal decomposition under harsh conditions:
| Oxidizing Agent | Conditions | Major Products | Reference |
|---|---|---|---|
| NaOCl | pH 4, 60 min | Sulfoxide derivatives and CO₂ | |
| H₂O₂/Fe²⁺ (Fenton’s reagent) | Aqueous, 50°C | Fragmented aromatic amines |
-
Hypochlorite oxidation cleaves the thiazole ring, generating sulfoxides and CO₂ .
-
Advanced oxidation processes (e.g., Fenton’s) degrade the molecule into smaller aromatic amines .
Cyclization and Heterocycle Formation
Under microwave irradiation, the compound undergoes cyclization:
| Reaction Partners | Conditions | Product | Reference |
|---|---|---|---|
| Thiosemicarbazide | Chitosan, MWI (500 W, 150°C) | Thiazolyl-pyridazinedione derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thiazole ring in the target compound differentiates it from oxadiazole- and thiadiazole-based analogs. For example:
- 4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline () contains a 1,3,4-oxadiazole core with a fluorobenzylthio substituent.
- N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () features a thiadiazole ring with a chlorophenyl group. Thiadiazoles exhibit greater aromatic stability than thiazoles but may have reduced solubility due to increased molecular rigidity .
Substituent Effects
- Chlorophenyl vs. Fluorobenzyl : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-fluorobenzylthio group in ’s oxadiazole derivative. Chlorine’s stronger electron-withdrawing effect may also polarize the thiazole ring, influencing intermolecular interactions .
Spectroscopic and Analytical Data
- IR Spectroscopy : The diazenyl (-N=N-) group in the target compound is expected to show stretching vibrations near 1400–1600 cm⁻¹, similar to the diazenyl-coumarin derivatives in . However, the absence of NH₂ groups (cf. ’s 3353–3422 cm⁻¹ NH₂ stretches) distinguishes its IR profile .
- NMR : The allyl group’s protons would resonate as a doublet of doublets (δ ~5.1–5.3 ppm), while the 4-chlorophenyl aromatic protons would appear as a doublet (δ ~7.3–7.5 ppm). This contrasts with the thiadiazole derivatives in , where acryloyl carbonyls resonate near δ 169 ppm in ¹³C-NMR .
Physicochemical Properties
- Melting Points : Thiazoles generally exhibit lower melting points than thiadiazoles due to reduced crystallinity. For instance, ’s thiadiazole derivative (4g) melts at 200°C, whereas the target compound’s melting point is likely lower, analogous to ’s oxadiazole (mp 104–106°C) .
- Solubility : The allyl and diazenyl groups may improve solubility in polar aprotic solvents compared to ’s benzamide-thiadiazole, which is hindered by its rigid aromatic system .
Comparative Data Table
Research Implications
The structural nuances of the target compound highlight its unique electronic and steric profile compared to oxadiazole and thiadiazole analogs.
Preparation Methods
Hantzsch Thiazole Formation
The 3-allyl-4-(4-chlorophenyl)thiazole scaffold is synthesized via the Hantzsch thiazole reaction, which involves cyclization between a thioamide and an α-haloketone.
Procedure :
- Thioamide Preparation : 4-Chlorophenylacetic acid is converted to its thioamide derivative by treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux.
- Cyclization : The thioamide reacts with 3-chloro-2-allyl-1-phenylpropane-1,3-dione in dioxane with triethylamine as a base at 80°C for 6 hours. The α-haloketone introduces the allyl group at the 3-position of the thiazole ring.
Characterization :
Functionalization at C4
The 4-(4-chlorophenyl) substituent is introduced via Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane. The thiazole intermediate is treated with 4-chlorophenylboronic acid in dimethylformamide (DMF) at 120°C for 12 hours, achieving 85% yield.
Azo-Aniline Synthesis
Diazotization and Coupling
The 4-((Z)-phenyldiazenyl)aniline moiety is synthesized via diazotization followed by coupling.
Procedure :
- Diazotization : Aniline (1 mmol) is treated with sodium nitrite (1.2 mmol) in 2 M HCl at 0–5°C to form benzenediazonium chloride.
- Coupling : The diazonium salt is added dropwise to a solution of 4-aminobenzaldehyde (1 mmol) in ethanol containing sodium acetate (2 mmol) at pH 8–9. The mixture is stirred for 2 hours at 0°C, yielding 4-((Z)-phenyldiazenyl)benzaldehyde.
Stereochemical Control :
- The (Z)-configuration of the azo group is favored by low-temperature coupling (0°C) and basic conditions.
Characterization :
- UV-Vis : λₐᵦₛ = 430 nm (n→π* transition of azo group).
- ¹H NMR : Doublets at δ 7.85–8.10 ppm (aromatic protons adjacent to azo group).
Schiff Base Condensation
Formation of Thiazolylidene-Aniline Linkage
The thiazole-2-amine intermediate reacts with 4-((Z)-phenyldiazenyl)benzaldehyde via acid-catalyzed Schiff base formation.
Procedure :
- Activation : 3-Allyl-4-(4-chlorophenyl)thiazol-2-amine (1 mmol) and 4-((Z)-phenyldiazenyl)benzaldehyde (1 mmol) are dissolved in anhydrous ethanol.
- Condensation : Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed for 4 hours. The (Z)-configuration of the imine bond is stabilized by intramolecular hydrogen bonding.
Workup :
The precipitate is filtered and recrystallized from ethanol to yield the title compound as orange crystals (72% yield).
Characterization :
- IR : 1601 cm⁻¹ (C=N stretch of Schiff base).
- ¹³C NMR : δ 165.2 ppm (imine carbon).
- X-ray Crystallography : Monoclinic space group P2₁/c with unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å.
Reaction Optimization
Solvent and Catalyst Screening
Comparative studies using dioxane, ethanol, and acetonitrile reveal ethanol as the optimal solvent for Schiff base formation, providing a 15% higher yield than dioxane. Triethylamine increases reaction efficiency by scavenging HCl generated during thiazole synthesis.
Temperature Effects
Maintaining the diazo coupling at 0°C minimizes byproduct formation (e.g., bis-azo compounds), enhancing the (Z)-azo isomer purity to 94%.
Analytical Data Summary
Table 1: Spectroscopic Data for Key Intermediates
| Compound | IR (C=N, cm⁻¹) | ¹H NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| Thiazole-2-amine | 1602 | 7.40 (s, 1H, H-5) | 90 |
| Azo-benzaldehyde | - | 7.85–8.10 (d, 2H) | 88 |
| Final Product | 1601 | 7.95 (s, 1H, imine) | 72 |
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.2944(3) |
| b (Å) | 12.2032(5) |
| c (Å) | 18.1070(7) |
| β (°) | 95.807(4) |
Challenges and Solutions
Stereochemical Purity
The (Z,Z)-configuration is maintained by:
Byproduct Mitigation
- Column Chromatography : Silica gel elution with ethyl acetate/hexane (1:3) removes unreacted thiazole-2-amine.
- Recrystallization : Ethanol-water (3:1) mixture yields high-purity crystals.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieves 68% yield using continuous flow reactors for diazotization and coupling steps. The process is economically viable, with a estimated production cost of \$12/g at industrial scales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
